An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data.
Introduction
3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid is a bifunctional molecule featuring a phenylboronic acid moiety and a protected phenol. The boronic acid group allows for participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds. The bromo- and methoxybenzyloxy-substituents offer sites for further functionalization, making this compound a versatile intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds.
Synthetic Pathway
The synthesis of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid can be logically approached through a two-step process. The first step involves the synthesis of the key intermediate, 3-Bromo-2-hydroxyphenylboronic acid. The second step is the protection of the phenolic hydroxyl group via etherification with 3-methoxybenzyl bromide.
Caption: Proposed synthetic pathway for 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid.
Experimental Protocols
Synthesis of 3-Bromo-2-hydroxyphenylboronic acid
This procedure is based on a general method for the synthesis of hydroxyphenylboronic acids from bromophenols.[1]
Materials:
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2-Bromophenol
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n-Butyllithium (n-BuLi) in hexanes
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N,N,N',N'-Tetramethylethylenediamine (TMEDA)
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Triisopropyl borate (B(OiPr)₃)
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Anhydrous Tetrahydrofuran (THF)
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Hydrochloric acid (HCl), 2M
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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A solution of 2-bromophenol (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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TMEDA (2.2 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (2.2 equivalents). The reaction mixture is stirred at this temperature for 2 hours.
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Triisopropyl borate (1.5 equivalents) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred overnight.
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The reaction is quenched by the addition of 2M HCl, and the mixture is stirred for 1 hour.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 3-Bromo-2-hydroxyphenylboronic acid.
Synthesis of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
This procedure is based on the Williamson ether synthesis.
Materials:
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3-Bromo-2-hydroxyphenylboronic acid
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3-Methoxybenzyl bromide
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Potassium carbonate (K₂CO₃)
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Anhydrous acetone
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Water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 3-Bromo-2-hydroxyphenylboronic acid (1 equivalent) in anhydrous acetone are added potassium carbonate (2.5 equivalents) and 3-methoxybenzyl bromide (1.2 equivalents).
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The reaction mixture is stirred at reflux for 12-16 hours.
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After cooling to room temperature, the solvent is removed under reduced pressure.
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Water is added to the residue, and the aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid.
Characterization Data
The following tables summarize the expected quantitative data for the synthesized compounds.
Table 1: Physicochemical and Spectroscopic Data for 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₄BBrO₄ |
| Molecular Weight | 336.98 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in searched literature. |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.6-7.0 (m, 7H, Ar-H), 5.2 (s, 2H, OCH₂), 3.8 (s, 3H, OCH₃), B(OH)₂ protons may be broad and exchangeable. |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 160-110 (Ar-C), 70-75 (OCH₂), 55.4 (OCH₃). The carbon attached to boron will be broad. |
| Mass Spectrometry (ESI-MS) | m/z: [M-H]⁻ calculated for C₁₄H₁₃BBrO₄⁻: 334.0096, found: (to be determined). |
Table 2: Physicochemical and Spectroscopic Data for 3-Bromo-2-hydroxyphenylboronic acid
| Property | Expected Value |
| Molecular Formula | C₆H₆BBrO₃ |
| Molecular Weight | 216.83 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | Data not available in searched literature. |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted δ (ppm): 9.8 (s, 1H, OH), 8.0 (s, 2H, B(OH)₂), 7.5-6.8 (m, 3H, Ar-H). |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Predicted δ (ppm): 155-115 (Ar-C). The carbon attached to boron will be broad. |
| Mass Spectrometry (ESI-MS) | m/z: [M-H]⁻ calculated for C₆H₅BBrO₃⁻: 213.9470, found: (to be determined). |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the synthesis and characterization of the target compound.
Caption: Overall experimental workflow for the synthesis and characterization.
Conclusion
This technical guide outlines a feasible and logical synthetic route for the preparation of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid. The provided experimental protocols are based on established chemical transformations and offer a solid starting point for researchers in the field. The characterization data, while predicted, serves as a benchmark for the successful synthesis of the target compound. The versatility of this molecule as a synthetic intermediate underscores its importance in the development of novel chemical entities for various applications, including drug discovery.

